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Compound of Interest

Compound Name: Isoxazolidine

Cat. No.: B1194047 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for various N-

substituted isoxazolidines, a critical class of heterocyclic compounds with significant potential

in medicinal chemistry and materials science. By presenting key ¹H NMR, ¹³C NMR, and mass

spectrometry data in a clear, comparative format, this document aims to facilitate the

identification, characterization, and development of novel isoxazolidine-based molecules.

Spectroscopic Data Comparison
The following tables summarize the characteristic spectroscopic data for a range of N-

substituted isoxazolidines, synthesized primarily through 1,3-dipolar cycloaddition reactions.

These values are indicative and can vary based on the specific substitution pattern of the

isoxazolidine ring.

¹H NMR Spectroscopic Data
The proton NMR spectra of N-substituted isoxazolidines are characterized by distinct signals

for the protons on the heterocyclic ring (C3, C4, and C5). The chemical shifts and coupling

constants of these protons are highly dependent on the nature of the substituents on the

nitrogen atom and at other positions of the ring.
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Compoun
d Type

N-
Substitue
nt

H-3 (δ,
ppm)

H-4 (δ,
ppm)

H-5 (δ,
ppm)

Key
Coupling
Constant
s (J, Hz)

Referenc
e

N-Methyl

Isoxazolidi

nes

-CH₃ ~4.04 (t)
~2.25 (dd),

~3.17 (dd)
~4.44 (dd)

J₃,₄ ≈ 6.4-

7.6, J₄,₅ ≈

8.9-10.5

[1]

N-Phenyl

Isoxazolidi

nes

-C₆H₅ ~4.02 (d) ~3.90 (t) ~5.06 (d)

J₃,₄ ≈ 8.6,

J₄,₅ ≈ 7.5-

8.1

[1]

N-Benzyl

Isoxazolidi

nes

-CH₂C₆H₅ Varies Varies Varies

Preferential

formation

of trans-

substituted

isomers is

often

observed.

[2]

N-Acyl

Isoxazolidi

nes

-C(O)R Varies Varies Varies

The

electron-

withdrawin

g nature of

the acyl

group

generally

deshields

adjacent

protons.

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference

(e.g., TMS). Coupling constants (J) are given in Hertz (Hz). The multiplicity of the signals is

indicated as 's' for singlet, 'd' for doublet, 't' for triplet, and 'dd' for doublet of doublets.

¹³C NMR Spectroscopic Data
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The carbon NMR spectra provide valuable information about the carbon skeleton of the

isoxazolidine ring. The chemical shifts of C3, C4, and C5 are particularly diagnostic.

Compound
Type

N-
Substituent

C-3 (δ,
ppm)

C-4 (δ,
ppm)

C-5 (δ,
ppm)

Reference

N-Methyl

Isoxazolidine

s

-CH₃ ~69.0-74.7 ~43.0-54.4 ~72.8-82.1 [1]

N-Phenyl

Isoxazolidine

s

-C₆H₅ ~74.7 ~54.4 ~76.3 [1]

Isoxazolidine-

5-

carboxylates

Varies Varies Varies ~79-81 [3]

Mass Spectrometry Data
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation

patterns of N-substituted isoxazolidines. A common fragmentation pathway involves a

retrocycloaddition process.
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Ionization Method Key Fragments Observations Reference

Fast Atom

Bombardment (FAB)

[M+H]⁺, [B+2H]⁺, [M-

BH]⁺, [B+27]⁺

The [B+27]⁺ fragment

is indicative of a

retrocycloaddition

process. Protonation

often occurs on the

pyrimidine rings in

nucleoside analogues.

[4]

Time-of-Flight (TOF)

MS
Molecular Ion Peak

Provides accurate

mass measurements

for molecular formula

determination.

[3]

Electrospray

Ionization (ESI)
[M+H]⁺ or [M+Na]⁺

Commonly used for

polar and high

molecular weight

compounds.

Experimental Protocols
The synthesis and spectroscopic characterization of N-substituted isoxazolidines typically

follow a standardized workflow.

General Synthesis via 1,3-Dipolar Cycloaddition
A widely employed method for the synthesis of N-substituted isoxazolidines is the 1,3-dipolar

cycloaddition reaction between a nitrone and an alkene.[1][5][6][7]

Materials:

Substituted aldehyde or ketone

N-substituted hydroxylamine

Alkene (dipolarophile)

Anhydrous solvent (e.g., toluene, dichloromethane)
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Catalyst (optional, e.g., Lewis acids)

Procedure:

Nitrone Formation: The nitrone is typically synthesized in situ or prepared separately by the

condensation of an aldehyde or ketone with an N-substituted hydroxylamine.[6]

Cycloaddition Reaction: The alkene is added to the solution of the nitrone in an appropriate

solvent. The reaction mixture is then stirred at room temperature or heated under reflux until

the reaction is complete (monitored by TLC).[1][7]

Work-up and Purification: The solvent is removed under reduced pressure, and the crude

product is purified by column chromatography or recrystallization to yield the pure N-

substituted isoxazolidine.

Spectroscopic Characterization
Instrumentation:

NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz

spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are

referenced to tetramethylsilane (TMS).[8]

Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques

such as ESI-TOF or FAB to confirm the elemental composition.[3][8]

Sample Preparation:

For NMR analysis, approximately 5-10 mg of the purified isoxazolidine is dissolved in 0.5-

0.7 mL of the deuterated solvent.

For mass spectrometry, the sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a low concentration.

Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and spectroscopic

analysis of N-substituted isoxazolidines.
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Caption: General workflow for the synthesis and spectroscopic characterization of N-

substituted isoxazolidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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